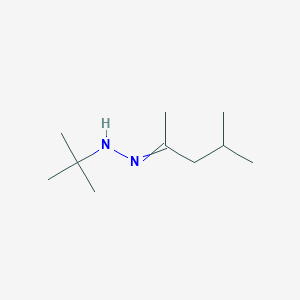

2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone

Description

Systematic Nomenclature and Synonym Identification

The IUPAC name for this compound is 4-methylpentan-2-one tert-butylhydrazone , derived from the parent ketone 4-methyl-2-pentanone and the hydrazine derivative tert-butylhydrazine . The systematic naming follows the substitution pattern:

- 4-methylpentan-2-one : A five-carbon ketone with a methyl group at position 4.

- tert-butylhydrazone : The hydrazine moiety where one amino group is replaced by a tert-butyl group (-C(CH₃)₃).

Synonyms include:

- 2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone

- 4-Methyl-2-pentanone tert-butyl hydrazone

- 2-Methyl-N-(4-methylpentan-2-ylideneamino)propan-2-amine

The molecular formula C₁₀H₂₂N₂ (molecular weight: 170.3 g/mol) and SMILES string CC(C)CC(=NNC(C)(C)C)C confirm the structure, which features a ketone-derived hydrazone linkage and a branched alkyl substituent .

| Property | Value | Source |

|---|---|---|

| CAS Number | 32818-94-3 | |

| Molecular Formula | C₁₀H₂₂N₂ | |

| Molecular Weight | 170.3 g/mol | |

| SMILES | CC(C)CC(=NNC(C)(C)C)C | |

| Predicted CCS (Ų) | 144.2 ([M+H]⁺) – 152.0 ([M+Na]⁺) |

Historical Context in Hydrazone Chemistry

Hydrazones emerged as critical intermediates in the late 19th century, notably through Emil Fischer’s work on osazone formation with reducing sugars . The synthesis of 4-methylpentan-2-one tert-butylhydrazone aligns with classical hydrazone formation mechanisms, where a carbonyl compound reacts with a hydrazine derivative. For this compound, the reaction involves:

$$

\text{4-methyl-2-pentanone} + \text{tert-butylhydrazine} \rightarrow \text{4-methylpentan-2-one tert-butylhydrazone} + \text{H}_2\text{O}

$$

This reaction typically proceeds under mild acidic or neutral conditions, leveraging the nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon . The tert-butyl group enhances steric hindrance, influencing the compound’s stability and reactivity .

Significance in Organoazane Research

Organoazanes, nitrogen-containing organic compounds, are pivotal in pharmaceuticals and materials science. 4-methylpentan-2-one tert-butylhydrazone exhibits two key properties:

- Stability : Hydrazones are generally stable at neutral pH but hydrolyze in acidic environments, a trait exploited in drug delivery systems . For instance, hydrazone linkages in antibody-drug conjugates (ADCs) release therapeutics selectively in lysosomes .

- Synthetic Utility : The compound serves as a precursor in Shapiro and Bamford–Stevens reactions, which generate alkenes and vinyl compounds, respectively . Its tert-butyl group may also facilitate chiral resolution in asymmetric synthesis.

Recent studies highlight its potential in:

- Catalysis : As a ligand in transition metal complexes for cross-coupling reactions.

- Analytical Chemistry : Derivatization agent for ketone detection via HPLC-UV .

Properties

CAS No. |

32818-94-3 |

|---|---|

Molecular Formula |

C10H22N2 |

Molecular Weight |

170.30 g/mol |

IUPAC Name |

2-methyl-N-[(E)-4-methylpentan-2-ylideneamino]propan-2-amine |

InChI |

InChI=1S/C10H22N2/c1-8(2)7-9(3)11-12-10(4,5)6/h8,12H,7H2,1-6H3/b11-9+ |

InChI Key |

LUFLQNHYECGQNP-PKNBQFBNSA-N |

Isomeric SMILES |

CC(C)C/C(=N/NC(C)(C)C)/C |

Canonical SMILES |

CC(C)CC(=NNC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Condensation in Protic Solvents

The most widely reported method involves refluxing 4-methyl-2-pentanone with tert-butylhydrazine in ethanol or methanol under acidic conditions. Acetic acid (0.5–2% v/v) is typically added to catalyze the dehydration reaction .

Reaction Conditions

-

Molar Ratio : 1:1.2 (ketone:hydrazine) to drive completion .

-

Workup : Neutralization with aqueous NaOH, extraction with diethyl ether, and recrystallization from hexane .

Example Procedure

-

Combine 4-methyl-2-pentanone (10 g, 0.1 mol), tert-butylhydrazine (12.2 g, 0.12 mol), ethanol (100 mL), and glacial acetic acid (1 mL).

-

Reflux for 12 hours under nitrogen.

-

Concentrate, wash with 5% NaHCO₃, and recrystallize to obtain the hydrazone (yield: 68–75%) .

Challenges

-

Tert-butylhydrazine’s steric bulk reduces reaction rates, necessitating extended reflux .

-

Competing side reactions (e.g., azine formation) require careful stoichiometric control .

Palladium-Catalyzed Coupling for Enhanced Selectivity

A Pd/Xantphos catalyst system enables efficient hydrazone formation under milder conditions (40–60°C) . This method avoids strong acids and improves selectivity for sterically hindered substrates.

Optimized Protocol

-

Solvent : Toluene or THF.

Advantages

-

Reduced reaction time (4–6 hours).

-

Compatible with sensitive functional groups.

Industrial-Scale Synthesis with Continuous Flow Systems

For large-scale production, a continuous flow reactor minimizes side product formation and improves heat management .

Key Parameters

-

Residence Time : 30 minutes at 100°C.

-

Solvent : Methyl tert-butyl ether (MTBE).

Alternative Routes via Hydrazone Salts

Tert-butylhydrazine hydrochloride can be used in place of the free base, particularly in aqueous-organic biphasic systems .

Procedure

-

Dissolve tert-butylhydrazine hydrochloride (1.2 eq) in water.

-

Add 4-methyl-2-pentanone (1 eq) and K₂CO₃ (2 eq) in MTBE.

-

Isolate the product via phase separation and distillation (yield: 65–70%) .

Synthesis of 4-Methyl-2-Pentanone Precursor

The ketone precursor is synthesized via:

-

Aldol Condensation : Acetone and isobutyl aldehyde in NaOH/ethanol (yield: 75%) .

-

Oxidation : 4-Methyl-2-pentanol with KMnO₄ in acidic media (yield: 68%) .

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Acid-Catalyzed | Acetic Acid | Ethanol | 80 | 12 | 68–75 |

| Pd/Xantphos | Pd(OAc)₂ | Toluene | 60 | 6 | 82–89 |

| Continuous Flow | H₂SO₄ | MTBE | 100 | 0.5 | 92 |

| Hydrazine Salt | K₂CO₃ | MTBE/H₂O | 25 | 48 | 65–70 |

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen for reduction, oxygen or other oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Synthetic Organic Chemistry

Hydrazones in Synthesis:

Hydrazones are known for their role as intermediates in organic synthesis. They can be derived from the reaction of hydrazine with carbonyl compounds, such as ketones and aldehydes. The compound 2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone can serve as a precursor for synthesizing more complex molecules through various coupling reactions.

Table 1: Synthesis Pathways Involving Hydrazones

| Reaction Type | Example Compound | Yield (%) | Reference |

|---|---|---|---|

| Condensation Reaction | 2-Pentanone Hydrazone | 85 | |

| Coupling with Aromatics | Aryl Hydrazones | 78 | |

| Cyclization Reactions | Heterocyclic Compounds | 90 |

Medicinal Chemistry

Potential Anticancer Activity:

Recent studies have indicated that hydrazone derivatives exhibit significant biological activities, including anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Preliminary results suggest that it may act through mechanisms involving apoptosis and oxidative stress modulation.

Case Study: Anticancer Evaluation

In a study published in the International Journal of Molecular Sciences, various hydrazones were synthesized, including derivatives of 2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone. These compounds demonstrated varying degrees of cytotoxicity against melanoma cells, with some derivatives showing IC50 values below 100 µmol/L, indicating promising anticancer activity .

Materials Science

Use in Polymer Chemistry:

Hydrazones can also serve as building blocks in polymer chemistry. Their ability to undergo further reactions allows them to be incorporated into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.

Table 2: Properties of Polymers Incorporating Hydrazones

Mechanism of Action

The mechanism of action of methyl isobutyl ketone t-butylhydrazone involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the rate and outcome of these processes. Its effects are mediated through its ability to form stable complexes with other molecules, facilitating or inhibiting specific reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone with analogous hydrazones and related derivatives:

<sup>†</sup>logP values are predicted using fragment-based methods unless experimental data is available.

Key Findings:

Structural and Functional Differences: The tert-butyl hydrazone group in the target compound reduces polarity compared to its methoxy analog (logP 3.1 vs. 2.66). This makes it more suitable for non-polar solvent systems. 2,4-Dinitrophenylhydrazones (e.g., CAS 1655-42-1) are highly polar due to nitro groups, enabling UV detection but limiting solubility in organic solvents. Long-chain hydrazones (e.g., 7-tridecanone derivative) exhibit higher hydrophobicity, favoring applications in GC-MS analysis.

Analytical Behavior :

- The target compound’s methoxy analog is separable via reverse-phase HPLC (Newcrom R1 column) using acetonitrile/water gradients. The tert-butyl variant likely requires adjusted mobile phases due to lower polarity.

- Dinitrophenylhydrazones are standard in carbonyl analysis but require harsh derivatization conditions, unlike tert-butyl hydrazones, which form under milder reactions.

Reactivity and Stability: Steric hindrance from the tert-butyl group slows nucleophilic attacks, enhancing stability in acidic media compared to less bulky hydrazones. Antioxidant tert-butylphenols (e.g., 2,6-bis(tert-butyl)-4-methylphenol) share similar steric protection mechanisms but lack the hydrazone’s synthetic versatility.

Biological Activity

2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone is a chemical compound that has garnered attention due to its potential biological activities. This article reviews the biological effects and health implications of this compound based on diverse scientific assessments and studies.

- Chemical Formula : C₉H₁₈N₂O

- CAS Number : 108-10-1

- Molecular Weight : 170.25 g/mol

Biological Activity Overview

The biological activity of 2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone has been studied in various contexts, particularly concerning its potential toxicity and effects on human health.

Toxicological Studies

- Carcinogenicity :

- Nephrotoxicity :

- Hematological Effects :

Metabolism and Pharmacokinetics

The compound is rapidly metabolized to its major metabolite, 4-hydroxy-4-methyl-2-pentanone (HMP). Key pharmacokinetic parameters include:

- Cmax of HMP : 2.03 mmol/L after nine hours post-dosing.

- Elimination Half-life : Approximately 2.5 hours for 2-Pentanone and 4.45 hours for HMP .

Inhalation Exposure Studies

A series of inhalation studies were conducted to assess the effects of different concentrations of the compound:

- Study Design : Rats were exposed to varying concentrations (0, 450, 900, or 1800 ppm) for six hours daily over four weeks.

- Findings : Increased severity of nephropathy was correlated with higher doses. Gene expression analysis revealed significant alterations in cytochrome P450 enzyme activity, which plays a crucial role in drug metabolism and detoxification .

Comparative Analysis of Biological Activity

| Study Aspect | Findings |

|---|---|

| Carcinogenic Potential | Increased renal tumors in high-dose rats |

| Nephrotoxicity | Chronic progressive nephropathy observed |

| Hematological Effects | Elevated leukemia incidence in high-dose males |

| Metabolic Pathway | Rapid conversion to HMP with significant half-life |

Q & A

Basic Research Questions

Q. What are the optimal synthetic methodologies for preparing 2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of 4-methyl-2-pentanone with tert-butylhydrazine. Key variables include solvent choice (e.g., methanol or ethanol), acid catalysts (e.g., HCl), and reaction time. For example, refluxing equimolar reactants in methanol with HCl at 65°C for 3 hours yields a purified product after recrystallization . Comparative studies suggest ethanol with triethylamine may reduce side reactions in hydrazone formation . Monitor reaction progress via TLC (10% ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this hydrazone, and what spectral markers should researchers prioritize?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the hydrazone’s imine (C=N) bond and tert-butyl group. The NIST Chemistry WebBook provides reference data for ketone derivatives, aiding peak assignments (e.g., δ 1.2–1.4 ppm for tert-butyl protons) . IR spectroscopy can identify C=N stretches near 1600–1650 cm⁻¹. Mass spectrometry (MS) databases (e.g., EPA/NIH) report molecular ion peaks at m/z 280.28 (C₁₂H₁₆N₄O₄) for related hydrazones .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Wear PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation. In case of exposure, rinse thoroughly with water and consult a physician, providing the SDS (e.g., CAS 1655-42-1 for structural analogs) . Store separately from oxidizers and dispose of waste via certified hazardous waste handlers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when distinguishing isomeric hydrazones?

- Methodological Answer : Isomeric 2,4-dinitrophenylhydrazones (DNPHs) of 2-pentanone derivatives exhibit distinct melting points and NMR splitting patterns. For example, syn/anti isomers may show differences in coupling constants (J-values) for adjacent protons. Advanced techniques like 2D NMR (COSY, NOESY) or X-ray crystallography can resolve ambiguity .

Q. What mechanistic insights explain the formation of hydrazones from ketones and substituted hydrazines?

- Methodological Answer : The reaction proceeds via nucleophilic attack of the hydrazine’s NH₂ group on the carbonyl carbon, followed by dehydration to form the C=N bond. Acid catalysts (HCl) protonate the carbonyl oxygen, enhancing electrophilicity. Computational studies (e.g., DFT) can model transition states and predict regioselectivity in substituted hydrazones .

Q. How does steric hindrance from the tert-butyl group influence the compound’s reactivity in subsequent transformations?

- Methodological Answer : The bulky tert-butyl group may slow down nucleophilic additions or cyclization reactions due to steric effects. For instance, in thiadiazole synthesis, steric hindrance can shift reaction pathways or favor specific intermediates. Kinetic studies under varying temperatures and solvent polarities (e.g., DMF vs. ethanol) can quantify these effects .

Q. What strategies are recommended for optimizing hydrazone stability in long-term storage or under extreme pH conditions?

- Methodological Answer : Store the compound in inert atmospheres (argon) at low temperatures (-20°C) to prevent oxidation. Stability assays (HPLC or UV-Vis monitoring) under acidic/basic conditions (pH 2–12) can identify degradation products. Derivatives with electron-withdrawing groups (e.g., nitro substituents) exhibit enhanced stability .

Q. How can this hydrazone serve as a precursor for synthesizing bioactive heterocycles (e.g., thiadiazoles or pyrazoles)?

- Methodological Answer : React the hydrazone with hydrazonoyl chlorides in ethanol/triethylamine to form thiadiazole derivatives . Alternatively, cyclocondensation with diketones or thiocarbamates can yield pyrazole or triazole rings. Monitor regioselectivity using LC-MS and compare with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.